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molecular formula C18H29FN4O B2414155 4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline CAS No. 1089279-63-9

4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline

Cat. No. B2414155
M. Wt: 336.455
InChI Key: HXJLMYXPDIHNFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093239B2

Procedure details

A solution of 1-(2-fluoroethyl)-4-{1-[3-(methyloxy)-4-nitrophenyl]-4-piperidinyl}piperazine (15.94 g, 43.50 mmol) in THF (200 mL) and MeOH (300 mL) was cooled to 0° C. Nickel(II) chloride hexahydrate (5.18 g, 21.80 mmol) was added in one portion. The solution was stirred for 30 min followed by portion-wise addition of NaBH4 (3.29 g, 87.00 mmol). Prior to warming the reaction to rt additional nickel(II) chloride hexahydrate (5.18 g, 21.80 mmol) and NaBH4 (3.29 g, 87.00 mmol) was added to the reaction. The solvent was removed in vacuo and the residue was taken up in DCM, filtered through Celite®, and washed with EtOAc. Purification by flash chromatography provided the title compound of step E (13.46 g, 40.10 mmol, 92%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.46 (qd, J=11.9, 3.6 Hz, 2H), 1.76 (d, J=12.1 Hz, 2H), 2.12-2.20 (m, 1H), 2.35-2.45 (m, 10H), 2.53 (dt, JHF=28.6 Hz, J=4.9 Hz, 2H), 3.37 (d, J=12.1 Hz, 2H), 3.68 (s, 3H), 4.14 (br. s., 2H), 4.47 (dt, JHF=47.9 Hz, J=4.94 Hz, 2H), 6.24 (dd, J=8.2, 2.4 Hz, 1H), 6.43 (d, J=2.4 Hz, 1H), 6.45 (d, J=8.4 Hz, 1H).
Name
1-(2-fluoroethyl)-4-{1-[3-(methyloxy)-4-nitrophenyl]-4-piperidinyl}piperazine
Quantity
15.94 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
3.29 g
Type
reactant
Reaction Step Two
Name
Nickel(II) chloride hexahydrate
Quantity
5.18 g
Type
catalyst
Reaction Step Three
Name
Quantity
3.29 g
Type
reactant
Reaction Step Four
Name
nickel(II) chloride hexahydrate
Quantity
5.18 g
Type
catalyst
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([CH:10]2[CH2:15][CH2:14][N:13]([C:16]3[CH:21]=[CH:20][C:19]([N+:22]([O-])=O)=[C:18]([O:25][CH3:26])[CH:17]=3)[CH2:12][CH2:11]2)[CH2:6][CH2:5]1.[BH4-].[Na+]>C1COCC1.CO.O.O.O.O.O.O.[Ni](Cl)Cl>[F:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([CH:10]2[CH2:15][CH2:14][N:13]([C:16]3[CH:21]=[CH:20][C:19]([NH2:22])=[C:18]([O:25][CH3:26])[CH:17]=3)[CH2:12][CH2:11]2)[CH2:6][CH2:5]1 |f:1.2,5.6.7.8.9.10.11|

Inputs

Step One
Name
1-(2-fluoroethyl)-4-{1-[3-(methyloxy)-4-nitrophenyl]-4-piperidinyl}piperazine
Quantity
15.94 g
Type
reactant
Smiles
FCCN1CCN(CC1)C1CCN(CC1)C1=CC(=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.29 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Nickel(II) chloride hexahydrate
Quantity
5.18 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Ni](Cl)Cl
Step Four
Name
Quantity
3.29 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
nickel(II) chloride hexahydrate
Quantity
5.18 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Ni](Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Prior to warming
ADDITION
Type
ADDITION
Details
was added to the reaction
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FCCN1CCN(CC1)C1CCN(CC1)C1=CC(=C(N)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 40.1 mmol
AMOUNT: MASS 13.46 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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